molecular formula C22H20N2S B3018382 (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile CAS No. 476672-05-6

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile

Cat. No.: B3018382
CAS No.: 476672-05-6
M. Wt: 344.48
InChI Key: ABAASJSEJZTDHW-UNOMPAQXSA-N
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Description

This compound belongs to the acrylonitrile-thiazole hybrid family, characterized by a Z-configuration at the α,β-unsaturated nitrile group. Its structure includes a 4-(2,4-dimethylphenyl) substituent on the thiazole ring and a 4-ethylphenyl group attached to the acrylonitrile moiety. These substituents enhance its steric bulk and electronic properties, making it a candidate for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2S/c1-4-17-6-8-18(9-7-17)12-19(13-23)22-24-21(14-25-22)20-10-5-15(2)11-16(20)3/h5-12,14H,4H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAASJSEJZTDHW-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The 2,4-dimethylphenyl group can be introduced via a substitution reaction using appropriate reagents and catalysts.

    Acrylonitrile Formation: The acrylonitrile moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring or phenyl groups.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted thiazole or phenyl derivatives.

Scientific Research Applications

Structural Features

The compound features a thiazole ring, an acrylonitrile moiety, and substituted phenyl groups, which contribute to its chemical reactivity and potential biological activity.

Reaction Conditions

Common reagents include:

  • Thionyl chloride
  • Ethyl cyanoacetate
  • Various catalysts to enhance yield.

Chemistry

In synthetic chemistry, (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile serves as a building block for more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biological Research

The compound has shown potential as a pharmaceutical intermediate due to its ability to interact with biological targets. Research suggests it may modulate enzyme activity or receptor interactions, making it a candidate for drug development.

Material Science

In material science, the compound's unique chemical properties enable its use in developing new materials such as polymers or coatings. Its stability and reactivity can be advantageous in formulating advanced materials with specific functionalities.

Antioxidant Evaluation

In vitro studies demonstrated that derivatives of this compound exhibit significant free radical scavenging activities. The following table summarizes the antioxidant capacity of selected derivatives:

Compound% Inhibition at 100 µM
3a52.7
3c56.9
3d55.5

These results indicate that structural modifications can enhance antioxidant capacity.

Antibacterial Screening

The antibacterial activity was assessed using the agar well diffusion method against E. coli and S. aureus. The results are summarized below:

Compound NameDiameter of Inhibition Zone (mm)
3a (E.coli)15
3a (S.aureus)16
3c (E.coli)17
3c (S.aureus)17

These findings suggest that structural variations significantly affect antibacterial potency.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile would depend on its specific application. Generally, thiazole compounds interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents on Thiazole Substituents on Acrylonitrile Molecular Weight (g/mol) Key Properties Reference
(Z)-2-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile (Target) 2,4-Dimethylphenyl 4-Ethylphenyl ~365.5 (estimated) High lipophilicity due to alkyl groups; potential fluorescence modulation. -
(Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-Fluorophenyl 3-Hydroxy-4-methoxyphenyl 352.4 Exhibits solid-state fluorescence; planar conformation enhances π-π stacking.
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile 4-Nitrophenyl 3-Chloro-2-methylphenylamino 381.8 Electron-withdrawing nitro group improves reactivity in coupling reactions.
(Z)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile 4-Chlorophenyl 4-Hydroxy-3-nitrophenyl 383.8 Polar nitro and hydroxy groups enhance solubility in aqueous-organic mixtures.
(Z)-3-((3-Chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile 2,4-Dimethylphenyl 3-Chlorophenylamino 365.9 Amino group enables hydrogen bonding; used in supramolecular assemblies.
(E)-2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile Benzo[d]thiazol-2-yl 4-Chlorophenyl 297.8 Extended conjugation system; strong antioxidant activity (DPPH assay).

Key Structural and Functional Insights :

Electronic Effects :

  • The 4-ethylphenyl group in the target compound provides electron-donating effects, which may stabilize the acrylonitrile moiety compared to electron-withdrawing groups (e.g., nitro in or chloro in ).
  • Fluorine substituents (e.g., in ) enhance photostability and alter emission wavelengths due to inductive effects.

Biological Activity :

  • While the target compound lacks direct biological data, analogs such as demonstrate potent antioxidant properties. The ethyl and methyl groups in the target may improve membrane permeability, enhancing bioavailability.

Synthetic Utility :

  • Compounds with nitro groups (e.g., ) are often intermediates for further functionalization (e.g., reduction to amines). The target’s alkyl substituents may require milder reaction conditions to avoid decomposition.

Research Findings :

  • Fluorescence Properties : The planar structure of results in strong fluorescence, whereas bulkier substituents (e.g., 2,4-dimethylphenyl in the target) may quench emission due to twisted intramolecular charge transfer (TICT) effects .
  • Thermal Stability : Analogs with chlorophenyl groups (e.g., ) exhibit higher melting points (~190–207°C) compared to alkyl-substituted derivatives, likely due to stronger intermolecular interactions .

Biological Activity

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile is an organic compound that belongs to the thiazole derivative class. Thiazoles are known for their diverse biological activities, making them significant in medicinal chemistry for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring and an acrylonitrile moiety. Its IUPAC name is (Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile. The molecular formula is C22H20N2SC_{22}H_{20}N_2S, and it has a molecular weight of 360.47 g/mol.

PropertyValue
Molecular FormulaC22H20N2S
Molecular Weight360.47 g/mol
CAS Number476672-05-6
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound primarily involves interactions with specific biological targets such as enzymes and receptors. Thiazole derivatives often exhibit modulation of enzyme activity or receptor interaction, which can lead to various pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : Thiazole compounds have been shown to inhibit certain enzymes, which may contribute to their anticancer properties.
  • Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, affecting cell proliferation and apoptosis.

Biological Activity

Research indicates that thiazole derivatives exhibit a range of biological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.

Anticancer Activity

Studies have demonstrated that thiazole derivatives can possess significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : The compound's activity can be compared to other known anticancer agents like doxorubicin. Specific thiazole compounds have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549 .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. They exhibit activity against a variety of pathogens, which is essential for developing new antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the thiazole ring and acrylonitrile moiety in enhancing biological activity.

Key Findings:

  • Substituent Effects : Electron-donating groups (EDGs) on the phenyl ring significantly enhance cytotoxicity.
  • Positioning of Groups : The position of substituents on the thiazole ring affects the binding affinity to biological targets.
  • Comparative Analysis : Compounds with similar structures but different substitutions show varying levels of activity, indicating that minor changes can lead to significant differences in efficacy .

Case Studies

Several case studies have investigated the biological effects of thiazole derivatives similar to this compound:

  • Antitumor Activity : A study reported that a related thiazole compound exhibited potent growth inhibition in HT29 colorectal cancer cells with an IC50 value significantly lower than doxorubicin .
  • Anticonvulsant Properties : Another study demonstrated that certain thiazole derivatives provided protection against seizures in animal models, suggesting potential use in epilepsy treatment .

Q & A

Q. What are the established synthetic routes for (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile, and what are their yields?

A common method involves condensation reactions between thiazole precursors and substituted acrylonitriles. For example, details a related synthesis using 2-(benzothiazole-2-yl)-3-oxopentanedinitrile and aromatic aldehydes under reflux with piperidine catalysis. Yields typically range from 60–80%, depending on substituent reactivity. Key steps include optimizing solvent systems (e.g., ethanol or DMF) and reaction times (3–6 hours). Characterization via NMR and mass spectrometry is critical to confirm regioselectivity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • X-ray crystallography : Provides unambiguous confirmation of the (Z)-configuration and molecular geometry, as demonstrated in structurally similar acrylonitriles (e.g., and ).
  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions, with characteristic shifts for the thiazole ring (δ 7.5–8.5 ppm for protons) and acrylonitrile moiety (δ 5.5–6.5 ppm for vinyl protons) .
  • FT-IR : Confirms nitrile functionality via a sharp peak near 2220 cm1^{-1} .

Q. How can preliminary bioactivity screening be designed for this compound?

Use standardized assays such as:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi ( ).
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations. Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO <1% v/v) to validate results .

Advanced Research Questions

Q. What computational methods can predict the reactivity and electronic properties of this compound?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, provides InChI data for similar thiazoles, enabling comparative studies.
  • Molecular docking : Screen against target proteins (e.g., EGFR kinase) to hypothesize binding modes. Software like AutoDock Vina can prioritize in vitro targets .

Q. How can reaction conditions be optimized to enhance stereoselectivity and yield?

Employ Design of Experiments (DoE) methodologies:

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response variables : Yield, (Z)/(E) ratio (monitored by HPLC). ’s split-plot design (randomized blocks) can mitigate variability in parameter interactions .

Q. What environmental fate studies are relevant for assessing ecological risks?

  • Photodegradation : Expose to UV light (λ = 254–365 nm) and analyze breakdown products via LC-MS.
  • Bioaccumulation : Use OECD 305 guidelines with model organisms (e.g., Daphnia magna). ’s framework for abiotic/biotic transformations provides a template for long-term ecotoxicology studies .

Q. How can contradictory bioactivity data from different assays be resolved?

  • Dose-response validation : Re-test conflicting results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers).
  • Solubility checks : Ensure compound stability in assay media via HPLC monitoring.
  • Statistical analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess inter-experimental variability .

Methodological Notes

  • Stereochemical purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve (Z/E) isomers.
  • Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data deposition in repositories like PubChem .

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